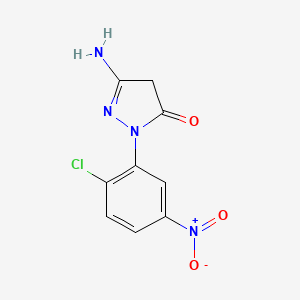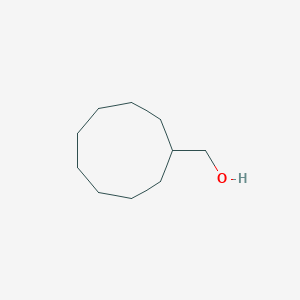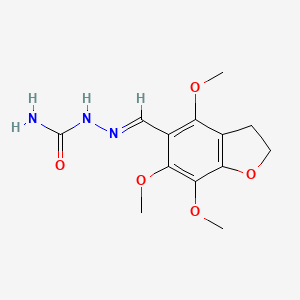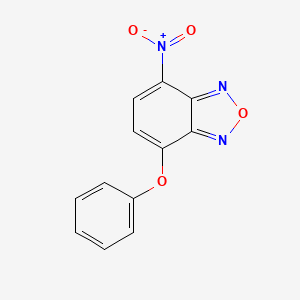
5-Amino-2-(2-chloro-5-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-chloro-5-nitrophenyl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features a pyrazolone core substituted with amino, chloro, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chloro-5-nitrophenyl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Substitution reactions: The introduction of the amino, chloro, and nitro groups can be carried out through electrophilic aromatic substitution reactions. For instance, nitration can be performed using a mixture of concentrated nitric and sulfuric acids, while chlorination can be achieved using thionyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly those targeting enzymes or receptors.
Material Science: As a building block for the synthesis of novel materials with specific electronic or optical properties.
Biology: As a probe for studying biological processes involving pyrazolone derivatives.
作用機序
The mechanism of action of 3-Amino-1-(2-chloro-5-nitrophenyl)-1H-pyrazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
類似化合物との比較
Similar Compounds
3-Amino-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the chloro and nitro substituents.
3-Amino-1-(2-chlorophenyl)-1H-pyrazol-5(4H)-one: Lacks the nitro substituent.
3-Amino-1-(2-nitrophenyl)-1H-pyrazol-5(4H)-one: Lacks the chloro substituent.
Uniqueness
The presence of both chloro and nitro groups in 3-Amino-1-(2-chloro-5-nitrophenyl)-1H-pyrazol-5(4H)-one makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.
特性
CAS番号 |
96701-60-9 |
|---|---|
分子式 |
C9H7ClN4O3 |
分子量 |
254.63 g/mol |
IUPAC名 |
5-amino-2-(2-chloro-5-nitrophenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H7ClN4O3/c10-6-2-1-5(14(16)17)3-7(6)13-9(15)4-8(11)12-13/h1-3H,4H2,(H2,11,12) |
InChIキー |
ALYJVVXAYAJJGD-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)




![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)






![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)

